Adipiodon
Description
Academic Significance and Research Trajectory
Iodipamide was introduced in the 1950s as a radiographic contrast medium for cholecystography and intravenous cholangiography wikipedia.org. Its academic significance stems from its contribution to the understanding and development of iodinated contrast agents, enabling visualization of the gallbladder and biliary ducts in research contexts.
Early Research and Physicochemical Characterization Initial academic investigations focused on characterizing Iodipamide's fundamental chemical and physical properties, which are essential for understanding its behavior in biological systems and its efficacy as a contrast agent. Researchers determined its molecular formula and mass, alongside other computed and experimental properties, laying the groundwork for its application in diagnostic research wikipedia.orgwikipedia.org.
Table 1: Key Chemical and Physical Properties of Iodipamide
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄I₆N₂O₆ | wikipedia.org |
| Molecular Weight | 1139.8 g/mol | wikipedia.org |
| Monoisotopic Mass | 1139.5120 Da | wikipedia.org |
| Physical Description | Solid, Crystals | wikipedia.org |
| XLogP (predicted) | 5.5 | wikipedia.org |
Studies on Excretion and Metabolism Academic research extensively explored the excretion patterns of Iodipamide, particularly its primary elimination through the hepato-biliary system and subsequent concentration in bile wikipedia.orgcenmed.com. Studies in animal models, such as dogs, were conducted to precisely measure Iodipamide excretion in blood, bile, and urine across various intravenous doses, providing insights into its pharmacokinetics in a research setting fishersci.ca. This research was crucial for understanding how iodinated substances are processed and excreted by the body, contributing to the broader field of contrast agent pharmacology fishersci.ca.
Interaction with Biological Systems: Detailed Research Findings
Interaction with Renal Urate Transporter URAT1: A significant area of academic inquiry has been Iodipamide's interaction with specific biological transporters. Research has demonstrated that Iodipamide competitively inhibits the human renal urate transporter URAT1 sigmaaldrich.com. This interaction, observed in HEK293 cells stably expressing URAT1, showed a dose-dependent inhibition of [14C] urate uptake by Iodipamide, with an IC₅₀ of 1.19 ± 0.08 μM sigmaaldrich.com. Kinetic analysis further revealed a competitive inhibition mechanism, with a Ki of 11.03 μM sigmaaldrich.com. These findings suggest that the uricosuric effect of Iodipamide, observed in some studies, can be attributed to its direct interaction with the urate-binding site of URAT1, thereby inhibiting urate reabsorption sigmaaldrich.com.
Table 2: URAT1 Inhibition by Iodipamide
| Parameter | Value | Target | Reference |
| IC₅₀ | 1.19 ± 0.08 μM | URAT1 | sigmaaldrich.com |
| Ki | 11.03 μM | URAT1 | sigmaaldrich.com |
| Mechanism | Competitive Inhibition | URAT1 | sigmaaldrich.com |
Environmental Research: Degradation in Bioreactors: Beyond its direct biological interactions, Iodipamide has also been a subject of environmental academic research, particularly concerning its fate in wastewater treatment systems. Studies investigating the removal efficiency of iodinated contrast media (ICM) from synthetic hospital wastewater using anaerobic membrane bioreactors have included Iodipamide nih.gov. While diatrizoate showed high removal efficiencies, Iodipamide, along with iohexol, demonstrated relatively low and inconsistent removal efficiencies, reaching a maximum of 40% nih.gov. The average elimination of Iodipamide in these anaerobic membrane bioreactors was approximately 50%, with no significant dependency on sludge age observed in anaerobic systems, contrasting with some aerobic systems where removal efficiency varied with sludge age nih.gov.
Table 3: Iodipamide Removal Efficiency in Anaerobic Membrane Bioreactors
| Compound | Maximum Removal Efficiency | Sludge Age Dependency (Anaerobic MBR) | Average Elimination (Anaerobic MBR) | Reference |
| Iodipamide | ~40% | No observable dependency | ~50% | nih.gov |
| Iohexol | ~40% | No observable dependency | N/A | nih.gov |
| Diatrizoate | ~90% | Improved with increased sludge age | N/A | nih.gov |
Comparative Research and Limitations Academic research has also involved comparative studies, evaluating Iodipamide against other contrast agents, such as iodoxamate, to understand their respective properties and performance in research settings fishersci.caguidetopharmacology.org. For instance, early preclinical animal studies compared the biliary excretion and toxicity profiles of iodoxamate and iodipamide, informing the development of newer agents fishersci.ca. Furthermore, research into the injection of solid particles in suspension based on the ethyl ester of iodipamide was considered for macrophage imaging, though this did not lead to commercial products due to toxicological issues, highlighting the iterative nature of academic exploration and the challenges in translating research findings into practical applications fishersci.ca.
The research trajectory of Iodipamide demonstrates its foundational significance in the academic understanding of iodinated contrast media, from its initial chemical characterization and pharmacokinetic studies to investigations into its specific biological interactions and environmental persistence.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFINMCNLQNTKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023153 | |
| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1139.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodipamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |
| Record name | SID47193872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Iodipamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iodipamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iodipamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, White, crystalline powder | |
CAS No. |
606-17-7 | |
| Record name | Adipiodon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodipamide [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodipamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipiodone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODIPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodipamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iodipamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
306-308, 306-308 °C, 307 °C | |
| Record name | Iodipamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iodipamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Iodipamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological and Mechanistic Studies of Iodipamide
Cellular and Subcellular Transport Mechanisms Research
The movement of iodipamide across the hepatocellular membrane involves complex transport systems, which have been investigated to understand its efficient uptake from the sinusoidal blood into the hepatocytes.
Studies utilizing isolated rat hepatocytes and plasma membrane vesicles have revealed that the uptake of iodipamide is a specialized process. Research has shown that this accumulation is time-dependent and does not occur in all cell types, indicating a hepatoselective transport mechanism. nih.gov For instance, no significant accumulation was observed in AS-30D hepatoma cells or isolated intestinal cells. nih.gov
At lower concentrations (below 75 microM), the uptake of iodipamide into liver cells follows saturation kinetics, a hallmark of carrier-mediated transport. nih.gov However, at higher concentrations, a non-saturable component, likely representing passive diffusion, becomes more prominent. nih.gov
The hypothesis that iodipamide's entry into hepatocytes is facilitated by a carrier-mediated system is supported by several key findings. The uptake process demonstrates saturation kinetics, with a reported apparent Michaelis constant (Km) of 70 µM and a maximum velocity (Vmax) of 0.31 nmol per mg of protein per minute at 25°C in rat liver plasma membrane vesicles. nih.gov Another study with isolated rat hepatocytes reported a Km of 55 µM and a Vmax of 555 pmol/mg cell protein per minute. nih.gov
Further evidence for a carrier-mediated pathway includes the phenomena of countertransport and transstimulation observed in tracer exchange experiments. nih.gov The uptake is also temperature-dependent, which is characteristic of a protein-mediated process. nih.gov
Table 1: Kinetic Parameters of Iodipamide Uptake in Hepatocytes
| Parameter | Value (in Plasma Membrane Vesicles) nih.gov | Value (in Isolated Hepatocytes) nih.gov |
|---|---|---|
| Km | 70 µM | 55 µM |
| Vmax | 0.31 nmol/mg protein/min | 555 pmol/mg cell protein/min |
The driving force for the translocation of iodipamide across the hepatocellular membrane appears to be the membrane potential. nih.gov Unlike the transport of some bile acids, the uptake of iodipamide is not dependent on a sodium cotransport system. nih.gov The rate of uptake can be modified by altering the membrane potential through the addition of different anions. For example, ions like nitrate (B79036) (NO3-) and thiocyanate (B1210189) (SCN-) have been shown to decrease iodipamide accumulation, while sulfate (B86663) (SO42-) enhances it. nih.govnih.gov This suggests that the transport is an electrogenic process, relying on the electrical gradient across the cell membrane. nih.gov
There is substantial evidence to suggest that iodipamide shares a transport system with bile salts for its uptake into hepatocytes. nih.govnih.gov This is supported by competitive inhibition studies, where the presence of cholate (B1235396) competitively inhibits the uptake of iodipamide. nih.gov Furthermore, DIDS (4,4'-diisothiocyanato-2,2'-stilbenedisulfonic acid), a known inhibitor of bile acid uptake, also partially inhibits the uptake of iodipamide. nih.gov These findings strongly indicate that iodipamide is a substrate for the same carrier protein responsible for bile acid transport in the liver. nih.gov However, the interaction is not identical for all substances, as bromosulfophthalein exhibits non-competitive inhibition of iodipamide uptake. nih.gov
Hepatocellular Uptake Research
Biliary Excretion and Choleresis Research
Following its uptake into hepatocytes, iodipamide is efficiently excreted into the bile. This process is associated with a significant increase in bile flow, an effect known as choleresis. nih.govnih.gov
The biliary excretion of iodipamide is a capacity-limited process, meaning it can become saturated at high concentrations. nih.govnih.gov This is characterized by a transport maximum (Tm), which represents the maximal rate of secretion. In dogs, the biliary transport maximum for iodipamide has been determined to be approximately 1.0 µmole/kg/min. nih.gov Another study in dogs reported a Tm of 15.2 to 16.2 mgI/min. nih.gov The excretion rate reaches a plateau as the blood concentration of iodipamide increases, which is consistent with Michaelis-Menten kinetics for the extrarenal elimination. nih.gov
Table 2: Biliary Transport Maximum (Tm) of Iodipamide in Dogs
| Study | Transport Maximum (Tm) |
|---|---|
| Lin et al. (1977) nih.gov | 15.2 - 16.2 mgI/min |
| Cooke & Cooke (1977) nih.gov | ~1.0 µmole/kg/min |
The choleretic effect of iodipamide is notably potent; it is approximately three times that of the bile salt taurocholate. nih.gov For every millimole of iodipamide excreted, an additional 22 ml of bile is formed. scispace.com This potent choleretic action is attributed to the osmotic activity of iodipamide in the bile, which is about twice that of taurocholate. nih.gov The increased plasma erythritol (B158007) clearance that correlates linearly with iodipamide excretion indicates that this increased bile flow originates from the bile canaliculi. nih.govnih.gov
Choleretic Effects and Mechanisms
Iodipamide is recognized as a potent choleretic agent, meaning it significantly increases the volume of bile secreted by the liver. nih.govnih.gov The excretion of organic anions, such as iodipamide, into the bile is a well-established mechanism for inducing a marked increase in bile flow. nih.govnih.gov The choleretic effect of iodipamide is a subject of interest not only for understanding the fundamental processes of bile formation but also because this increase in bile volume inherently dilutes the concentration of the compound in the bile. scispace.com This dilution factor places a limitation on the maximum radiographic opacity that can be achieved during cholangiography. scispace.com
Research conducted in animal models has demonstrated that the choleretic action of iodipamide originates at the bile canaliculi, the smallest branches of the biliary tree. nih.govnih.gov Studies have shown a linear relationship between the rate of iodipamide excretion in the bile and the plasma clearance of erythritol, an inert substance used to measure canalicular bile flow. nih.gov This correlation indicates that iodipamide directly stimulates the formation of bile at the canalicular level. nih.govnih.gov The mechanism is believed to be an osmotic filtration of water that occurs as a secondary response to the active transport of solutes like iodipamide into the bile canaliculi. scispace.com
The primary driver for the choleretic effect of most exogenous organic anions is their osmotic activity once secreted into the bile. scispace.com Iodipamide's ability to increase bile flow is directly related to its osmotic properties. nih.gov In comparative studies, the choleretic potency of iodipamide was found to be approximately three times greater than that of the endogenous bile salt, taurocholate. nih.govnih.gov While iodipamide's osmotic activity in bile is about twice that of taurocholate, this does not fully account for its superior choleretic effect. nih.govnih.gov This suggests that for each osmotically active particle secreted, iodipamide draws a larger volume of water into the bile canaliculi compared to taurocholate. nih.govnih.gov
Table 1: Comparative Choleretic Potency and Osmotic Activity
| Compound | Choleretic Potency (mL of bile formed per mmol excreted) | Osmotic Activity in Bile (mosmol per mmol) |
|---|---|---|
| Iodipamide | 22 | 1.5 |
This table presents data from studies comparing the choleretic effects of Iodipamide and Taurocholate, highlighting Iodipamide's higher potency in stimulating bile flow. nih.govnih.gov
Factors Influencing Biliary Excretion
The excretion of iodipamide into the bile is a complex process influenced by several physiological factors. The primary route of elimination for iodipamide is through the hepato-biliary system, with the compound being rapidly secreted by the liver into the bile. nih.gov
The rate of iodipamide infusion and the resulting plasma concentration have a direct, though not linear, effect on its biliary excretion. nih.gov Research in canine models has established a hyperbolic relationship between the plasma concentration of iodipamide and both its concentration in the bile and the total amount excreted into the bile. nih.gov This indicates that the biliary excretion process is saturable. nih.gov There is a transport maximum (Tm) for biliary secretion, which has been measured at approximately 1.0 µmol/kg/min. nih.gov
At lower plasma concentrations, iodipamide is cleared efficiently by the liver with minimal renal involvement. nih.gov However, as plasma concentrations rise, the hepatic transport mechanism approaches saturation, and urinary excretion increases sharply. nih.gov This suggests that maintaining an optimal, constant infusion rate can achieve sufficient biliary concentration for imaging without significant renal excretion. nih.gov
Table 2: Iodipamide Excretion Characteristics
| Parameter | Finding |
|---|---|
| Plasma Concentration vs. Biliary Excretion | Hyperbolic relationship |
| Biliary Transport Maximum (Tm) | Approx. 1.0 µmol/kg/min |
| Excretion at Low Plasma Concentration | Primarily biliary |
This table summarizes the relationship between plasma concentration and the routes of Iodipamide excretion, based on kinetic studies. nih.govnih.gov
The functional state of the liver is a critical determinant of iodipamide secretion. Since the liver is the primary organ responsible for taking up iodipamide from the blood and excreting it into the bile, any impairment in liver function can significantly affect this process. nih.govnih.gov In patients with impaired liver function, the visualization of the biliary ducts following iodipamide administration is often delayed or poor, reflecting reduced hepatic secretion. nih.gov While specific hepatotoxicity has been studied in animal models, the direct impact of pre-existing liver disease is primarily on the pharmacokinetic profile, leading to decreased biliary clearance. nih.gov
Molecular Interactions and Binding Dynamics Research
The transport and excretion of iodipamide are governed by its interactions with proteins in the plasma and the liver. Iodipamide is known to be strongly and highly bound to plasma proteins, particularly serum albumin. nih.govnih.gov This binding is a crucial factor in its pharmacokinetics.
The strong affinity of iodipamide for albumin means that only the small, unbound fraction of the compound is readily available for uptake by hepatocytes. nih.gov Studies using isolated perfused rabbit livers have shown that the presence of albumin in the perfusate significantly retards the transfer of iodipamide from the plasma into the bile. nih.gov The half-time for transfer to bile was approximately 130 minutes in the presence of albumin, compared to about 40 minutes without it. nih.gov This delay is likely due to competition for iodipamide between serum albumin and anion-binding transport proteins on the surface of liver cells. nih.gov The capacity-limited nature of its biliary excretion further supports the involvement of a specific, saturable carrier-mediated transport system for its secretion from the hepatocyte into the bile canaliculus. nih.gov
Serum Protein Binding Studies
The interaction of iodipamide with serum proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile. These binding interactions significantly influence the compound's distribution, metabolism, and excretion.
Iodipamide is known to bind strongly to human serum albumin (HSA), the most abundant protein in human blood plasma. nih.gov This high-affinity binding has significant implications for its biological activity and disposition.
Research has identified two primary drug-binding sites on HSA, termed Sudlow Site I and Sudlow Site II. nih.govmdpi.com Iodipamide is a typical ligand for Sudlow Site I, which is also known to bind other drugs such as warfarin (B611796) and phenylbutazone. nih.govnih.gov This site is located in subdomain IIA of the albumin molecule. nih.gov The binding of iodipamide to this site is characterized by its high affinity. researchgate.net Displacement studies have shown that iodipamide can affect the binding of other marker ligands for Site I, indicating competitive binding within this region. nih.gov
Table 1: Characteristics of Sudlow Site I on Human Serum Albumin
The extensive binding of drugs to plasma proteins like albumin means that only the unbound or "free" fraction of the drug is pharmacologically active and available to diffuse across membranes to its site of action. derangedphysiology.comcolumbia.edu Consequently, the strong binding of iodipamide to HSA restricts its distribution to the vascular space. This protein-bound fraction acts as a circulating reservoir of the drug. derangedphysiology.com
The binding of ligands to proteins is governed by a combination of intermolecular forces. These include electrostatic interactions, hydrogen bonds, and van der Waals forces. biorxiv.orgnih.govnih.gov
Electrostatic interactions occur between charged or polar groups on the drug molecule and the protein. libretexts.org
Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. edx.org
Van der Waals forces are weaker, short-range attractions that arise from temporary fluctuations in electron density around atoms. libretexts.org
While the specific energetic contributions of each of these forces to the iodipamide-HSA interaction are complex, it is the sum of these interactions that results in the stable, high-affinity binding observed. biorxiv.org The nature of these interactions, whether they stabilize or destabilize the protein, can influence the thermodynamic properties of the protein-ligand complex. biorxiv.org
Binding to Human Serum Albumin (HSA)
Interaction with Renal Transporters
The kidneys play a crucial role in the elimination of many drugs and their metabolites from the body. nih.govmdpi.com This process is often mediated by specialized transporter proteins located on the membranes of renal proximal tubule cells. nih.govresearchgate.net These transporters facilitate the movement of organic anions and cations from the blood into the urine. nih.gov
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. nih.govpatsnap.com Inhibition of URAT1 leads to increased excretion of uric acid in the urine, a mechanism utilized by uricosuric drugs to treat hyperuricemia and gout. patsnap.comnih.govbiorxiv.org
Studies have shown that iodipamide acts as an inhibitor of URAT1. elsevierpure.com In experiments using HEK293 cells stably expressing URAT1, iodipamide was found to inhibit the uptake of radiolabeled urate in a dose-dependent manner. elsevierpure.com
Table 2: Inhibitory Effect of Iodipamide on URAT1-mediated Urate Uptake
Kinetic analysis, as revealed by a Lineweaver-Burk plot, indicated that the interaction between iodipamide and URAT1 is competitive. elsevierpure.com This suggests that iodipamide directly competes with urate for binding to the transporter protein. elsevierpure.com This inhibition of urate reabsorption by iodipamide provides a molecular basis for its observed uricosuric effect, leading to a decrease in serum urate levels. elsevierpure.com
Compound Reference Table
Mechanisms of Uricosuric Effects
Iodipamide exerts a uricosuric effect, meaning it increases the excretion of uric acid in the urine. This action is primarily attributed to its interaction with the renal transport systems responsible for handling uric acid in the proximal tubule of the kidney. The predominant mechanism is the inhibition of uric acid reabsorption, leading to a net increase in its elimination from the body.
The molecular basis for this effect lies in the ability of iodipamide to interfere with specific anion transporters. A key protein involved in renal urate reabsorption is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene. Studies have demonstrated that iodipamide acts as an inhibitor of URAT1. By blocking this transporter, iodipamide prevents the reuptake of filtered uric acid from the tubular lumen back into the bloodstream, thereby promoting its excretion.
Research has shown that iodipamide's interaction with urate transport is competitive. It competes with uric acid for binding sites on the transporters located on the apical membrane of proximal tubule cells. This competitive inhibition is a common mechanism for many uricosuric drugs.
The table below summarizes the inhibitory effects of Iodipamide on uric acid transport.
| Transporter/Process | Mechanism of Action | Consequence |
| Urate Reabsorption | Competitive inhibition of anion exchangers, including URAT1. | Decreased reuptake of uric acid from the renal tubule. |
| Urate Secretion | Weaker inhibition compared to its effect on reabsorption. | Minimal impact on the secretion of uric acid into the tubule. |
| Net Effect | Predominant inhibition of reabsorption over secretion. | Increased urinary excretion of uric acid (uricosuria). |
The uricosuric properties of iodipamide are a significant aspect of its pharmacological profile, illustrating its interaction with renal anionic transport pathways.
Biological Effects and Toxicity Research
Organ-Specific Effects and Mechanisms
Ionic radiocontrast agents, including iodipamide, exhibit cytotoxicity towards various cell types, with particular attention paid to renal, hepatic, and, to a lesser extent, cardiovascular systems. drugbank.comunict.itchemicalbook.in
Renal Cell Cytotoxicity Mechanisms
Iodipamide and similar ionic radiocontrast agents are known to be cytotoxic to renal cells. drugbank.comunict.itchemicalbook.in The toxic effects observed include the induction of apoptosis, cellular energy failure, disruption of calcium homeostasis, and a disturbance in tubular cell polarity. drugbank.comunict.itchemicalbook.inresearchgate.net These mechanisms are widely believed to be interconnected with the generation of oxidative stress. drugbank.comunict.itchemicalbook.inresearchgate.net Research has also documented kidney tubular necrosis in experimental animal models following iodipamide administration. nih.gov
Studies indicate that iodipamide is capable of inducing apoptosis in renal cells. drugbank.comunict.itchemicalbook.inresearchgate.net More broadly, iodinated contrast media (ICM) have been shown to exert cytotoxic effects and lead to renal tubular epithelial cell death through processes such as apoptosis. nih.gov Research has demonstrated that ICM can induce apoptosis in various renal cell types, including mesangial, tubular, epithelial, and endothelial cells. nih.gov The involvement of caspases in this process is suggested by findings where the addition of pan-caspase inhibitors significantly restored cell viability, indicating a caspase-mediated apoptotic cell death pathway. nih.gov
A significant aspect of iodipamide's renal toxicity involves cellular energy failure and the disruption of calcium homeostasis. drugbank.comunict.itchemicalbook.inresearchgate.net The high expression of polyspecific transporters and the unique mitochondrial enrichment within proximal tubular cells create conditions conducive to substantial ATP depletion and heightened oxidative stress, which can culminate in proximal tubular cell death and subsequent kidney injury. frontiersin.org The kidney plays a crucial role in maintaining plasma calcium concentration, with over 95% of filtered calcium being reabsorbed along the renal tubules, highlighting the importance of calcium homeostasis in renal function. akebiamedical.comnih.gov
Oxidative stress is considered a key contributor to the toxic effects of iodipamide on renal cells. drugbank.comunict.itchemicalbook.inresearchgate.net Iodinated contrast media are known to cause direct damage to tubular cells, which in turn leads to oxidative stress. nih.gov Experimental observations include an increase in local superoxide (B77818) (O2−) production in thick ascending limbs (TAL) when perfused with contrast media. nih.gov This evidence supports the hypothesis that oxidative stress plays a significant role in contrast-induced kidney injury. nih.gov
Table 1: Acute Intravenous LD50 of Iodipamide in Various Species
| Species | LD50 (mg/kg) | Source |
| Rat | 5000 | drugbank.comunict.itchemicalbook.in |
| Mouse | 3195 | drugbank.comunict.itchemicalbook.in |
| Dog | 1200 | drugbank.comunict.itchemicalbook.in |
Hepatic Effects and Associated Research
Iodipamide is primarily carried to the liver and rapidly secreted into the bile following intravenous administration. drugbank.comchemicalbook.inrxlist.com Research indicates that iodipamide has been implicated in cases of liver injury in patients. nih.gov Studies conducted in rats have demonstrated that iodipamide, when administered intraperitoneally or intravenously, induced a characteristic type of necrosis in the liver. This necrosis typically began in the midzonal area and subsequently spread to the centrilobular region. nih.gov The hepatotoxicity of iodipamide in rats was observed to be influenced by various factors, including the age of the animal and selenium deficiency. nih.gov Furthermore, iodipamide is recognized as a potent choleretic, meaning it stimulates canalicular bile flow. Its choleretic potency has been quantified as approximately three times greater than that of taurocholate. nih.govcapes.gov.br
Table 2: Choleretic Potency Comparison
| Compound | Choleretic Potency (ml/mmol) | Osmotic Activity in Bile (mosmol/mmol) | Source |
| Iodipamide | 22 | 1.5 | nih.gov |
| Taurocholate | 7.8 | 0.8 | nih.gov |
Cardiovascular System Effects Research
While general information on drug-induced cardiovascular toxicity exists, specific detailed research findings focusing solely on the direct cardiovascular system effects of iodipamide are limited in the available literature. cuni.cz Some sources broadly categorize iodipamide as having "Cardiovascular System/drug effects" without providing specific mechanisms or detailed research outcomes. scilit.com Research on oxidative stress as a factor in heart failure has been conducted, but a direct link specifically detailing iodipamide's role in these mechanisms within the cardiovascular system is not prominently featured. researchgate.net
Vasodilatory Effects and Underlying Mechanisms
Iodipamide, like other iodinated radiographic contrast media (IRCM), induces vasodilation following both intra-arterial and intravenous administration researchgate.netnih.gov. The precise cellular mechanisms underpinning these vasodilatory effects are not yet fully elucidated but are considered to be multifactorial researchgate.netnih.gov.
Proposed mechanisms contributing to iodipamide-induced vasodilation include:
Hyperosmolality: The hyperosmolar nature of contrast media is thought to contribute to their vasodilatory properties researchgate.net.
Release of Endogenous Vasoactive Mediators: Iodipamide can stimulate the release of endogenous vasoactive mediators, such as histamine (B1213489), adenosine, and endothelin researchgate.netnih.gov. Notably, ionic contrast media like iodipamide are effective histamine liberators, a process not attributed to their osmolality or sodium ion concentration researchgate.net. Histamine release, in turn, leads to increased vascular permeability and vasodilation wfsahq.org.
Direct Vascular Smooth Muscle Relaxation: A direct relaxant effect on vascular smooth muscle cells, potentially involving alterations in ion exchanges across the cell membrane, is considered an important factor in IRCM-induced vasodilation researchgate.netnih.gov.
It has been observed that newer hexa-iodinated dimeric contrast agents, such as iodixanol (B1672021) and iotrolan, exhibit significantly less vasodilatory effects at iodine concentrations providing equivalent angiographic contrast compared to older generations of compounds researchgate.netresearchgate.net. This suggests that iodipamide, being an older ionic dimeric agent, may elicit more pronounced vasodilatory responses.
Hemorheological Effects
Iodinated contrast media, including iodipamide, significantly influence blood rheology, which can result in reduced blood flow within the microcirculation researchgate.netnih.gov. Studies have demonstrated that iodipamide, along with other contrast media, can increase whole blood and plasma viscosity while simultaneously reducing hematocrit scilit.com.
The extent of the increase in whole blood viscosity is directly correlated with the osmolality of the contrast medium solutions scilit.com. Conversely, plasma viscosity increases in proportion to the viscosity of the contrast medium solutions themselves scilit.com. A higher osmolality of contrast media also leads to a lower hematocrit scilit.com.
Furthermore, research indicates that ionic contrast media, when mixed with blood at a 50% volume ratio, can transform blood into a shear-thickening suspension scilit.com. This phenomenon points to a notable rigidification of individual red blood cells, a characteristic less pronounced with non-ionic contrast media, which tend to maintain shear-thinning properties scilit.com. Iodipamide has also been shown to induce the aggregation of red blood cells in vitro nih.govresearchgate.net.
Systemic Adverse Reactions and Mitigating Strategies Research
Hypersensitivity Reactions and Immunological Aspects
Hypersensitivity reactions to iodinated contrast media (ICM), including iodipamide, are unpredictable adverse drug reactions that can manifest as immediate or delayed responses fda.govnih.gov. Immediate reactions typically occur within one hour of administration, while delayed reactions can appear hours to several weeks later fda.govnih.govnih.govallergy.org.au.
Immediate reactions can range from mild symptoms to severe, life-threatening anaphylaxis nih.govallergy.org.au. These reactions often involve the participation of basophils and mast cells, which release mediators such as histamine and tryptase nih.gov. Histamine release is a key factor, leading to increased vascular permeability and vasodilation, contributing to the clinical signs of allergy wfsahq.orggeekymedics.com.
Delayed reactions primarily present as exanthematous eruptions, commonly known as rashes nih.gov. These can include severe cutaneous adverse reactions (SCAR) such as Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), acute generalized exanthematous pustulosis (AGEP), and drug reaction with eosinophilia and systemic symptoms (DRESS) fda.govbsgdtphcm.vn. A T-cell-mediated pathogenic mechanism is implicated in the majority of non-immediate reactions, particularly maculopapular rashes nih.gov.
While significant histamine release is observed during contrast media injections, the direct immunological basis, particularly IgE-mediated mechanisms, has been a subject of ongoing research allergy.org.aunih.gov. Current understanding suggests that these reactions are rarely IgE-mediated, which limits the utility of conventional allergy testing for diagnosis allergy.org.au. Instead, non-IgE-mediated hypersensitivity reactions, often termed pseudo-allergic or anaphylactoid reactions, can occur without prior sensitization frontiersin.org. These reactions are frequently linked to the direct activation of mast cells or the complement system, a phenomenon known as Complement Activation-Related Pseudoallergy (CARPA), which is associated with radiocontrast agents frontiersin.orgresearchgate.net. Complement activation, specifically via the alternative pathway, has been noted during the administration of contrast agents nih.gov.
Pretreatment Strategies and Their Efficacy Research
Pretreatment strategies aim to mitigate the incidence and severity of adverse reactions to iodinated contrast media. Premedication with antihistamines and corticosteroids is often considered, particularly for patients with a history of bronchial asthma, general allergies, or previous hypersensitivity to contrast agents bsgdtphcm.vn. Many experts advocate for corticosteroid premedication to reduce the likelihood of reactions in high-risk patients receiving low-osmolality iodinated contrast medium ufl.eduradiologyofindiana.com.
Furthermore, severe cutaneous adverse reactions (SCAR) may exhibit increased severity and a reduced time to onset with repeated administration of contrast agents, and prophylactic medications may not entirely prevent or mitigate these reactions fda.gov. For patients with a history of severe ICM hypersensitivity, avoiding the same contrast medium is considered the most effective policy researchgate.net. If the administration of ICM is unavoidable, alternative strategies such as skin tests, in vitro tests, and drug provocation tests may be employed to identify a safer alternative researchgate.net.
Research has also explored the mechanisms behind the protective effects of pretreatment. For example, a study in rabbits demonstrated that pretreatment with methylprednisolone (B1676475) provided significant protection against iodipamide toxicity. This protective effect was linked to moderate elevations of Factor XII and marked elevations of C1̄-esterase inhibitor, suggesting that the modulation of acute phase reactants contributes to the observed protection researchgate.netresearchgate.net.
While premedication offers potential benefits, it also carries certain risks, albeit generally small. These include transient leukocytosis, transient hyperglycemia, and a questionable risk of infection ufl.eduradiologyofindiana.com. The most significant indirect risk associated with premedication is the potential delay in diagnosis due to the multi-hour duration required for the premedication regimen ufl.eduradiologyofindiana.com.
Comparative Research Studies of Iodipamide
Comparison with Iodoxamate in Biliary Excretion and Imaging Efficacy
Comparative studies between Iodipamide and Iodoxamate have been crucial in evaluating their efficacy as cholangiographic contrast agents. Research has consistently demonstrated the superior performance of Iodoxamate in terms of biliary excretion.
In a study involving dogs with normal, incompletely obstructed, and completely obstructed common bile ducts, Iodoxamate showed a significantly higher peak biliary excretion rate compared to Iodipamide at equimolar doses in the first two conditions. nih.gov While the peak bile concentration was not significantly different in these states, in cases of complete obstruction, both the total biliary excretion and the concentration of Iodoxamate were significantly higher than those of Iodipamide. nih.gov These findings suggest that Iodoxamate is a more effective cholangiographic contrast agent. nih.gov
Another study comparing the saturation kinetics and choleretic effects of the two compounds in unanesthetized dogs with biliary fistulas found that for any equimolar infusion rate, more Iodoxamate was secreted in the bile than Iodipamide. rsna.org However, at the constant basal bile flow maintained in these studies, there was no significant difference in the maximum biliary concentration of the two compounds. rsna.org
A double-blind clinical study further supports the enhanced efficacy of Iodoxamate. Regardless of the administration method (drip infusion or direct bolus injection), Iodoxamate resulted in greater opacification of the biliary tract and had fewer unexplained failures compared to Iodipamide. ajronline.orgajronline.org The infusion method, for both agents, was found to produce better opacification than bolus administration. ajronline.orgajronline.org
| Parameter | Iodipamide | Iodoxamate | Condition | Reference |
|---|---|---|---|---|
| Peak Biliary Excretion Rate | Lower | Significantly Higher | Normal and Incompletely Obstructed Common Bile Ducts | nih.gov |
| Total Biliary Excretion | Lower | Significantly Higher | Complete Common Bile Duct Obstruction | nih.gov |
| Biliary Concentration | Lower | Significantly Higher | Complete Common Bile Duct Obstruction | nih.gov |
| Biliary Secretion at Equimolar Infusion Rate | Lower | Higher | Unanesthetized Dogs with Biliary Fistulas | rsna.org |
Comparative Studies with Other Iodinated Contrast Media in Biological Systems
The interaction of iodinated contrast media with biological systems, particularly plasma proteins, plays a significant role in their distribution and excretion. Iodipamide, like other iodinated compounds, binds to human serum albumin (HSA).
Crystallographic analysis has shown that Iodipamide binds to drug site 1 of HSA in a similar position and orientation to other iodinated aromatic rings like tri-iodobenzoic acid and di-iodosalicylic acid. researchgate.net For these compounds, there is a common locus for at least two iodine atoms, and in the case of Iodipamide, three. researchgate.net This binding to serum albumin is a critical factor in the pharmacokinetics of these contrast agents.
| Compound | Binding Site on HSA | Key Feature of Binding | Reference |
|---|---|---|---|
| Iodipamide | Drug Site 1 | Binds in a similar position and orientation to other iodinated aromatic rings, with a common locus for three iodine atoms. | researchgate.net |
| Tri-iodobenzoic acid | Drug Site 1 | Binds in a similar position and orientation, with a common locus for at least two iodine atoms. | researchgate.net |
| Di-iodosalicylic acid | Drug Site 1 | Binds in a similar position and orientation, with a common locus for at least two iodine atoms. | researchgate.net |
Advanced Research Methodologies and Analytical Techniques for Iodipamide
In Vitro and In Vivo Research Models
To investigate the biological fate and efficacy of iodipamide, researchers employ both in vitro and in vivo models. These models are crucial for preclinical research, providing insights into the compound's pharmacokinetic and pharmacodynamic properties.
In vitro models , which are experiments conducted outside of a living organism, are invaluable for studying specific cellular and molecular mechanisms. nih.gov These can include:
Cell-Based Assays: Utilizing cultured cells, such as liver cells (hepatocytes), to study the mechanisms of cellular uptake, transport, and potential cytotoxicity of iodipamide. auctoresonline.org
3D Cell Cultures: Advanced models like spheroids and organoids can be used to better replicate the complex, three-dimensional structure of tissues like the liver, offering a more physiologically relevant environment to study drug disposition. nih.govyoutube.comfrontiersin.org
Canine Models: Studies using bile-fistula dogs have been instrumental in determining and comparing the biliary excretion rates of iodipamide. nih.gov In one such study, the maximum biliary excretion rate of iotroxamide was found to be significantly greater than that of iodipamide, providing comparative insights into their efficacy as contrast agents. nih.gov These models allow for the direct measurement of the compound's concentration in bile over time. nih.gov
The selection of an appropriate model, whether in vitro or in vivo, depends on the specific research question, ranging from fundamental molecular interactions to systemic physiological effects. eurofinsdiscovery.comichorlifesciences.com
Spectroscopic and Chromatographic Analysis
Spectroscopic and chromatographic techniques are the cornerstones of analytical chemistry for pharmaceuticals like iodipamide. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Chromatography is employed to separate the compound from complex mixtures, such as biological fluids or pharmaceutical formulations, while spectroscopy is used for its identification and quantification. americanpharmaceuticalreview.comspectroscopyonline.com
Chromatography separates components based on their differential distribution between a stationary phase and a mobile phase. americanpharmaceuticalreview.comSpectroscopy involves the interaction of electromagnetic radiation with the analyte to produce a spectrum, which serves as a molecular "fingerprint." americanpharmaceuticalreview.com The combination of these techniques, often in "hyphenated" systems like LC-MS, provides powerful analytical capabilities. nih.gov
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify compounds with high precision and accuracy. njlabs.comnews-medical.net It is widely used for impurity profiling, stability testing, and quality control of active pharmaceutical ingredients (APIs) and finished products. njlabs.comlabmanager.com
In the context of iodinated contrast media (ICMs) like iodipamide, HPLC is used to determine their presence and concentration in various samples. For instance, a method for analyzing seven different ICMs in aqueous samples utilized reversed-phase liquid chromatography. hpst.cz The high resolving power of HPLC allows for the separation of structurally similar compounds, ensuring accurate quantification. news-medical.nethpst.cz
| Parameter | Example Value/Condition | Purpose |
| Column | Supelcosil LC ABZ + Plus C18 nih.gov | The stationary phase that separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile and acetate buffer nih.gov | The solvent that carries the sample through the column. |
| Flow Rate | 1.0 mL/min nih.gov | Controls the speed of the separation and retention times. |
| Temperature | 30°C nih.gov | Affects viscosity and separation efficiency; kept constant for reproducibility. |
| Detection | UV or Amperometric Detector labmanager.comnih.gov | Quantifies the compound as it elutes from the column. |
This table presents typical parameters for an HPLC method, illustrating the conditions that can be optimized for the analysis of pharmaceutical compounds.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It offers unparalleled specificity and sensitivity, making it ideal for identifying and quantifying trace amounts of compounds in complex biological matrices. nih.gov When coupled with liquid chromatography (LC-MS/MS), it allows for the sensitive detection of individual ICMs and their potential degradation products. hpst.cz
High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QToF), can predict molecular formulas of unknown transformation products with high accuracy. nih.govresearchgate.net This is particularly useful for studying the metabolism and environmental fate of compounds like iodipamide. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected parent ion and analyzing its product ions, which aids in the definitive identification of the compound. researchgate.net
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₄I₆N₂O₆ | nih.gov |
| Molecular Weight | 1139.8 g/mol | nih.gov |
| Precursor Type (MS2) | [M-H]⁻ | nih.gov |
| Precursor m/z | 1138.5047 | nih.gov |
| Top Peak m/z | 1050.5 | nih.gov |
| 2nd Highest m/z | 1094.5 | nih.gov |
| 3rd Highest m/z | 922.6 | nih.gov |
This table summarizes key mass spectrometry data for Iodipamide (Adipiodon) from the PubChem database. nih.gov
Various spectroscopic techniques are employed in pharmaceutical analysis. spectroscopyonline.com Fluorescence spectroscopy, in particular, is a highly sensitive method used to study molecular interactions. nih.gov It measures the emission of light from a substance that has absorbed light. This technique is valuable for investigating the binding of drugs to proteins, such as human serum albumin. nih.gov
The binding of iodipamide to plasma proteins is a critical factor in its pharmacokinetics, as it influences the compound's distribution and rate of transfer into the bile. nih.gov Fluorescence spectroscopy can be used to quantify these binding interactions. Changes in the fluorescence properties of intrinsic fluorophores in a protein, such as tryptophan residues, upon ligand binding can be measured to determine binding constants (K D). nih.gov This approach provides quantitative data on the affinity between the drug and the protein, which is essential for building accurate pharmacokinetic models. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to visualize and predict how molecules, such as drugs, interact with biological targets like proteins at a three-dimensional level. medchem-ippas.eumdpi.com These in silico methods are a cornerstone of modern drug discovery and are used to understand structure-activity relationships and mechanisms of action. medchem-ippas.eu
Molecular Modeling encompasses a range of computational methods to represent and simulate the behavior of molecules. museu-goeldi.br For iodipamide, this could be used to study its conformational flexibility and physicochemical properties.
Docking Studies are computational simulations that predict the preferred orientation of a ligand (iodipamide) when bound to a receptor (e.g., a transport protein or albumin). medchem-ippas.eu This helps in identifying key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex.
For iodipamide, these studies could be applied to:
Investigate its binding to human serum albumin, complementing experimental data from techniques like fluorescence spectroscopy.
Elucidate its interaction with hepatic transport proteins responsible for its uptake from the blood and secretion into the bile.
By providing a molecular-level view of these interactions, modeling and docking studies can help explain the observed pharmacokinetic properties of iodipamide.
Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling uses mathematical models to describe and predict a drug's behavior in the body. github.io
Pharmacokinetic (PK) modeling quantitatively describes the time course of a drug's ADME processes. github.ioovgu.de For iodipamide, PK models would focus on:
Distribution: Following intravenous administration, iodipamide distributes into the plasma, where it binds to albumin. nih.govdrugbank.com
Metabolism and Excretion: It is primarily taken up by the liver and rapidly secreted into the bile. nih.govdrugbank.com Compartmental models, which use differential equations, can be constructed to simulate the concentration of iodipamide over time in different body compartments (e.g., plasma, liver, bile). nih.gov Key parameters in such a model would include volume of distribution, clearance, and excretion rate constants.
Pharmacodynamic (PD) modeling relates the drug concentration at the site of action to the observed effect. github.ionih.gov In the case of iodipamide, the "effect" is the opacification of the biliary ducts for radiographic visualization. drugbank.com A PD model would therefore link the concentration of iodipamide in the bile to the intensity of the contrast observed in an X-ray image.
Future Research Directions and Unanswered Questions
Exploration of Novel Molecular Interactions
A critical area for future investigation involves a deeper understanding of Iodipamide's molecular interactions. It is well-established that Iodipamide binds to albumin, a process that influences its transfer from plasma to bile. iiab.me Research has indicated that Iodipamide interacts with human serum albumin (HSA) at Site I, a primary binding site for numerous pharmaceutical agents. wikipedia.orgnih.govnih.gov Specific interactions at this site are thought to include hydrogen bonding with residues such as Arg222 or Arg257. wikipedia.org Further studies are needed to precisely identify all amino acid residues that contribute to Iodipamide's binding, extending beyond those already implicated like Trp214 and Arg218. wikipedia.org
Beyond albumin, investigations into Iodipamide's interaction with the renal urate transporter-1 (URAT1) have revealed a dose-dependent inhibition of urate uptake by Iodipamide, a characteristic not observed with Diatrizoate. flybase.org This finding suggests potential molecular interactions beyond its primary role as an imaging agent, opening research avenues to explore possible drug-drug interactions or even the repurposing of Iodipamide based on these novel binding affinities.
Refinement of Toxicity Mechanisms
Despite its historical use, a complete understanding of Iodipamide's toxicity mechanisms remains an area requiring further research. In animal models, Iodipamide has been shown to induce hepatotoxicity, specifically a characteristic midzonal necrosis that can extend to the centrilobular region in rats, with its severity influenced by factors such as age. uni.lu Additionally, Iodipamide can cause kidney tubular necrosis. uni.lu
Ionic radiocontrast agents, including Iodipamide, exhibit direct cytotoxic effects on renal tubular epithelial and endothelial cells. These effects are associated with apoptosis, cellular energy depletion, disruption of calcium homeostasis, and disturbances in tubular cell polarity, often linked to oxidative stress. wikipedia.orgnih.gov The precise pathophysiological mechanisms underlying iodinated contrast media (ICM)-induced acute kidney injury (AKI) are not yet fully elucidated. nih.gov Future research must focus on unraveling these complex pathways, particularly the interplay between direct cellular toxicity and compromised intrarenal hemodynamics. nih.gov Comparative studies on the toxicity mechanisms of ICM across different organisms (e.g., eukaryotes versus prokaryotes) suggest that toxicity is dependent on concentration and physicochemical properties, and is influenced by cellular structure and defense systems, with eukaryotes demonstrating higher susceptibility to ionic ICM like Iodipamide. jkchemical.com This highlights the need for continued research into species-specific toxicity pathways and the development of more refined in vitro and in vivo models to predict and understand adverse reactions.
Environmental Impact and Degradation Studies
The environmental impact of Iodipamide and other iodinated contrast media (ICM) is a growing concern, necessitating extensive research into their fate and degradation. The production and use of Iodipamide contribute to its release into the environment through various waste streams. iiab.me It is one of several ICM frequently detected in aquatic environments. flybase.org A significant challenge is that ICMs are generally poorly biodegradable and are not effectively removed by conventional drinking water purification techniques, which can lead to the formation of potentially toxic iodinated disinfection byproducts. flybase.orgdrugbank.comcenmed.com
Studies investigating the removal of Iodipamide from synthetic hospital wastewater using anaerobic membrane bioreactors (MBRs) have shown relatively low and inconsistent removal efficiencies, reaching a maximum of approximately 40%, with no clear dependency on sludge age. mims.comwikipedia.orgnih.gov However, a more promising approach involves combined photochemical and biological treatment methods. For instance, a combined UV/TiO2 and biological treatment demonstrated a higher removal efficiency of at least 50% for Iodipamide, compared to 29% with UV alone or 28% with UV/TiO2 alone. drugbank.com
Future research must prioritize the development of more effective and sustainable degradation methods for Iodipamide. This includes further optimization of advanced oxidation processes, exploring novel biological degradation pathways, and understanding the long-term environmental fate and ecotoxicological effects of Iodipamide and its transformation products. flybase.orgcenmed.comwikipedia.orgwikidata.orguni.luuni.lu There is also a critical need for more comprehensive ecotoxicological data and studies on the pharmacological impacts of these residues on non-target aquatic organisms. alchetron.comchem960.com
Table 1: Iodipamide Removal Efficiencies in Wastewater Treatment Studies
| Treatment Method | Iodipamide Removal Efficiency (%) | Reference |
| Anaerobic Membrane Bioreactor (MBR) | Up to 40% (inconsistent) | mims.comwikipedia.org |
| UV Treatment | 29% | drugbank.com |
| UV/TiO2 Treatment | 28% | drugbank.com |
| Combined Photochemical + Biological | ≥ 50% | drugbank.com |
Note: This table presents data from specific research findings and is designed for clear presentation.
Development of Next-Generation Iodipamide-Derived Agents
The ongoing pursuit of safer and more effective iodinated contrast agents represents a significant research challenge. invivochem.com Early attempts to enhance Iodipamide's intravenous cholangiography performance by pharmacologically stimulating liver excretion or blocking renal excretion did not yield improved biliary excretion. In some instances, co-administration with other agents even depressed biliary levels, likely due to competition for liver excretory mechanisms. wikipedia.org
A promising direction for next-generation agents involves nanoparticulate Iodipamide derivatives. Iodipamide ethyl ester (IDE), for example, has been investigated as a liver-selective particulate agent for X-ray and ultrasound computed tomography. wikipedia.orgwikipedia.org Studies suggest that IDE particles may offer a higher safety index compared to the parent Iodipamide meglumine, and are phagocytized, dissolved, and eliminated within two days. wikipedia.org
Future research should focus on the rational design of new Iodipamide-derived agents with improved pharmacokinetic profiles, reduced intrinsic toxicity, and enhanced imaging capabilities. This could involve exploring novel chemical structures, potentially moving towards nonionic or other dimeric forms, and developing advanced delivery systems to achieve targeted delivery and minimize off-target effects. wikipedia.orgmims.com
Advanced Imaging Applications and Research
While Iodipamide's traditional use in intravenous cholangiography is now largely superseded by other techniques, there remains "room for improvement in visualization of the bile ducts" in general diagnostic imaging. wikidata.orgnih.gov Research has explored Iodipamide's utility in advanced imaging modalities, such as micro-computed tomography (microCT) for live-mouse cholangiography. However, even with Iodipamide meglumine, visualization of intrahepatic ducts was often marginal. wikidata.org
Future research could focus on optimizing Iodipamide's application in advanced imaging techniques, potentially in combination with other contrast agents or as a foundation for developing novel agents with enhanced properties for specific imaging needs. The broader field of advanced imaging research is actively pursuing new contrast agents, including iodine-based materials, to improve image quality, reduce side effects, enable targeted imaging of specific tissues, and facilitate precise visualization of diseased areas, particularly in computed tomography (CT) applications. wikipedia.org This includes efforts to enhance MRI image quality and expand MRI coverage to various organs, especially in pediatric populations. nih.gov
Q & A
Basic Research Questions
Q. How can researchers quantify iodipamide in biological samples, and what analytical methods ensure reproducibility?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) for precise quantification. Calibrate with iodipamide standards in matrices like plasma or bile. Validate methods for sensitivity (limit of detection < 0.1 µg/mL), linearity (R² > 0.99), and recovery rates (>90%) .
- Key Challenge : Matrix effects in biological samples may interfere with detection; employ internal standards (e.g., deuterated analogs) to improve accuracy .
Q. What experimental protocols are recommended for assessing iodipamide’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing iodipamide solutions to pH 2–9 and temperatures (25°C–60°C). Monitor degradation via UV absorbance at 237 nm (characteristic iodinated aromatic peak) and confirm breakdown products using LC-MS .
- Data Insight : Iodipamide degrades rapidly at pH < 3, forming de-iodinated byproducts (e.g., benzoic acid derivatives) .
Q. How can researchers design in vitro models to study iodipamide’s hepatobiliary excretion mechanisms?
- Methodology : Use sandwich-cultured hepatocytes or transfected cell lines (e.g., HEK293 expressing OATP1B1/3 transporters). Measure intracellular accumulation and biliary excretion indices via radiolabeled [¹⁴C]-iodipamide. Compare kinetics with control inhibitors (e.g., cyclosporine A) .
- Critical Consideration : Account for species-specific differences; human OATP isoforms show distinct affinity compared to rodent analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in iodipamide’s reported efficacy as a contrast agent versus its nephrotoxic potential?
- Methodology : Perform dose-response studies in animal models (e.g., Sprague-Dawley rats) with renal function markers (serum creatinine, NGAL). Correlate histopathology (tubular necrosis scoring) with pharmacokinetic data (AUC, Cmax). Meta-analyze clinical trial data to identify risk thresholds (e.g., >30 mL/min GFR for safe use) .
- Contradiction : High iodine content improves imaging contrast but exacerbates oxidative stress in renal tubular cells .
Q. How can computational modeling predict iodipamide’s binding affinity to novel targets, such as SARS-CoV-2 spike protein?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to analyze interactions between iodipamide and viral RBD domains. Validate with surface plasmon resonance (SPR) assays to measure binding kinetics (KD values) .
- Key Finding : Iodipamide shows >90% inhibition of RBD-ACE2 binding at 200 µM, suggesting repurposing potential for COVID-19 therapeutics .
Q. What experimental frameworks optimize iodipamide’s photocatalytic degradation in wastewater?
- Methodology : Apply UV/TiO₂ reactors with varying TiO₂ concentrations (0.1–1.0 g/L). Quantify degradation efficiency via total organic carbon (TOC) reduction and iodide release (ion chromatography). Optimize parameters (pH, catalyst dose) using response surface methodology (RSM) .
- Result : 63% iodipamide removal achieved within 10 minutes at 0.5 g/L TiO₂, driven by hydroxyl radical oxidation .
Methodological Guidelines
- Handling Contradictions : Apply triangulation—combine in vitro, in vivo, and computational data to validate hypotheses .
- Ethical Compliance : For human-derived samples, obtain IRB approval and document participant selection criteria (e.g., exclusion of hyperthyroid patients) .
- Data Presentation : Use IMRAD structure; highlight statistical significance (p < 0.05) and confidence intervals in results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
